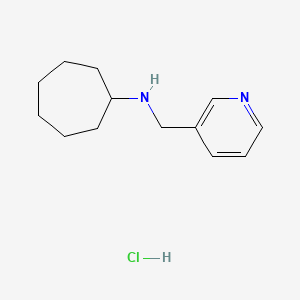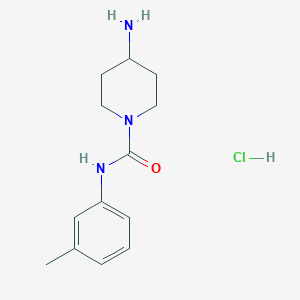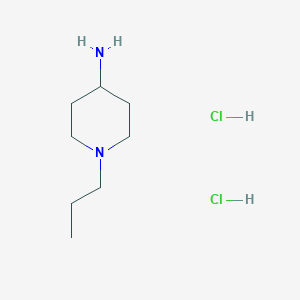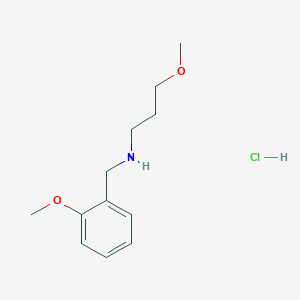![molecular formula C13H22ClNO3 B3086229 (Propan-2-yl)[(2,3,4-trimethoxyphenyl)methyl]amine hydrochloride CAS No. 1158596-52-1](/img/structure/B3086229.png)
(Propan-2-yl)[(2,3,4-trimethoxyphenyl)methyl]amine hydrochloride
Descripción general
Descripción
“(Propan-2-yl)[(2,3,4-trimethoxyphenyl)methyl]amine hydrochloride” is a chemical compound that contains a propan-2-yl group, a trimethoxyphenyl group, and a methylamine group . The presence of these groups suggests that this compound may have interesting chemical properties and potential applications in various fields.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its constituent groups. The propan-2-yl group would likely be attached to the nitrogen atom of the methylamine group, and the trimethoxyphenyl group would be attached to the carbon atom of the methylamine group .Chemical Reactions Analysis
This compound would likely undergo reactions typical of amines and ethers . The amine group could participate in acid-base reactions, and the ether groups could potentially undergo reactions with strong acids .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the amine and ether groups could make the compound polar and potentially soluble in water .Aplicaciones Científicas De Investigación
Chemical Synthesis and Material Science
Compounds with specific structural features such as branched aldehydes, including 2-methylpropanal, are significant in food science for their role as flavor compounds in fermented and non-fermented products. The production and degradation pathways of these compounds from amino acids have been extensively reviewed, highlighting the influence of metabolic conversions, microbial activity, and food composition on their formation. This insight is crucial for controlling the levels of such compounds in food products to achieve desired flavors (Smit, Engels, & Smit, 2009).
Environmental Science and Toxicology
In environmental science, the study of volatile organic compounds (VOCs) produced by human metabolism, inflammation, and gut microbiota offers insights into non-invasive biomarkers for diseases like irritable bowel syndrome (IBS) and inflammatory bowel disease (IBD). Certain VOCs, including propan-1-ol, have shown promise in diagnosing and monitoring IBD patients, indicating the potential for compounds with similar structures in medical diagnostics and environmental monitoring (Van Malderen et al., 2020).
Pharmaceutical Applications
In the context of pharmaceutical applications, the research on propoxyphene hydrochloride, a centrally acting analgesic, provides a foundation for understanding the mechanisms and efficacy of similar compounds. Studies have explored its analgesic properties, side effects, and potential for abuse, contributing to the broader understanding of chemical compounds in therapeutic contexts (Kiplinger & Nickander, 1971).
Agricultural Chemistry
The toxicology and environmental impact of herbicides like 2,4-dichlorophenoxyacetic acid (2,4-D) have been subjects of extensive research. These studies provide insights into the persistence, modes of action, and environmental fate of herbicides, which could be relevant for compounds with similar chemical structures or functional uses in agricultural settings (Zuanazzi, Ghisi, & Oliveira, 2020).
Mecanismo De Acción
Target of Action
The primary targets of (Propan-2-yl)[(2,3,4-trimethoxyphenyl)methyl]amine hydrochlorideSimilar compounds, such as substituted cathinones and trimethoxyamphetamines, are known to interact with the central nervous system .
Mode of Action
It’s likely that it interacts with its targets in a manner similar to other amines . Amines can undergo a variety of reactions, including nucleophilic substitution and free radical reactions .
Biochemical Pathways
Similar compounds, such as substituted cathinones, are known to affect various biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Result of Action
Similar compounds are known to cause psychoactive effects similar to amphetamines .
Propiedades
IUPAC Name |
N-[(2,3,4-trimethoxyphenyl)methyl]propan-2-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO3.ClH/c1-9(2)14-8-10-6-7-11(15-3)13(17-5)12(10)16-4;/h6-7,9,14H,8H2,1-5H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFTNPELYBZVBSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1=C(C(=C(C=C1)OC)OC)OC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(Propan-2-yl)({[4-(propan-2-yl)phenyl]methyl})amine hydrochloride](/img/structure/B3086154.png)

amine hydrochloride](/img/structure/B3086163.png)
![{[3-(Benzyloxy)phenyl]methyl}(propyl)amine hydrochloride](/img/structure/B3086166.png)
![{[2-(Benzyloxy)phenyl]methyl}(propyl)amine hydrochloride](/img/structure/B3086171.png)
amine hydrochloride](/img/structure/B3086172.png)






amine hydrochloride](/img/structure/B3086245.png)